molecular formula C12H7NO5S2 B2958140 1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate CAS No. 670259-26-4

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate

Cat. No. B2958140
M. Wt: 309.31
InChI Key: QICPCOGLXVWSBM-UHFFFAOYSA-N
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Description

The compound “1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate” is a complex organic molecule that contains an isoindoline ring (a nitrogen-containing heterocycle) with two carbonyl groups (C=O), and a thiophene ring (a sulfur-containing heterocycle) with a sulfonate group attached .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic carbonyl groups and the nucleophilic sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the carbonyl groups might form hydrogen bonds, influencing its solubility and boiling/melting points .

Scientific Research Applications

Copper(I)-Catalyzed Synthesis of Thiophene Derivatives

A study by Jiang et al. (2014) describes a copper(I)-catalyzed multicomponent reaction that efficiently converts triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates into a variety of fully substituted thiophene derivatives. This reaction demonstrates an application in synthesizing highly functionalized thiophenes, important for material science and pharmaceutical chemistry (Jiang et al., 2014).

Photoinduced Electron Transfer for Polymerization

Aydoğan et al. (2012) investigated photoinduced electron transfer reactions of highly conjugated thiophene derivatives, revealing their potential in initiating cationic polymerization and conjugated polymer formation. This research highlights the role of thiophene derivatives in developing advanced materials through photopolymerization processes (Aydoğan et al., 2012).

Inhibition of Carbonic Anhydrase

Sethi et al. (2014) synthesized a series of 1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives to investigate their inhibition of the carbonic anhydrase enzyme. These compounds showed variable potency against different human carbonic anhydrase isoforms, suggesting potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Sethi et al., 2014).

Sulfonamide Derivatives as Antimicrobial Agents

Bedair et al. (2006) conducted a study on the synthesis of (dioxoisoindolin-2-yl)phenylacetic acid derivatives, exploring their antimicrobial potential. Some of these compounds exhibited promising antimicrobial activities, suggesting their application in developing new antimicrobial agents (Bedair et al., 2006).

Antioxidant Activity of Indole Derivatives

Aziz et al. (2021) designed novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to assess their antioxidant activity. One particular candidate showed higher antioxidant activity than ascorbic acid, indicating the potential of such derivatives in oxidative stress-related applications (Aziz et al., 2021).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions would depend on the context in which this compound is being used. If it’s a novel compound, further studies could explore its potential applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S2/c14-11-8-4-1-2-5-9(8)12(15)13(11)18-20(16,17)10-6-3-7-19-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICPCOGLXVWSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate

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